[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine
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Overview
Description
- The compound’s structure consists of a triazole ring (1H-1,2,4-triazol-5-yl) attached to a phenyl group (4-methylphenyl) via a methylene (CH₂) linker.
- Its molecular formula is C₁₀H₁₁N₃ with a molar mass of approximately 181.23 g/mol .
[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine: is a chemical compound belonging to the phenylpyrrole class. It features a benzene ring linked to a triazole ring through a methylene bridge.
Preparation Methods
Chemical Reactions Analysis
Reactivity: While detailed studies are scarce, we can infer that it may undergo various reactions typical of aromatic amines.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. standard amine reactions (e.g., acylation, alkylation, etc.) could apply.
Major Products: The major products formed would vary based on the specific reaction. Further research is needed to provide precise details.
Scientific Research Applications
Chemistry: Limited studies exist, but its potential as a building block for novel compounds warrants exploration.
Biology: Investigating its effects on biological systems, including receptor interactions, could be valuable.
Medicine: No direct medical applications are documented, but related compounds may have pharmacological relevance.
Industry: Its use in industry remains speculative, but its structural features may inspire new materials or drugs.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking. Further research is necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Uniqueness: Our compound’s triazole ring sets it apart from other phenethylamines, potentially influencing its properties.
Remember that research on this compound is ongoing, and additional studies may reveal more insights
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
YEYKCELDUMQNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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